Tetradec-6-ene-8,10,12-triyne-1,3-diol
Description
Properties
CAS No. |
143305-07-1 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tetradec-6-en-8,10,12-triyne-1,3-diol |
InChI |
InChI=1S/C14H16O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h8-9,14-16H,10-13H2,1H3 |
InChI Key |
RSXVIHBKQWNVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC#CC=CCCC(CCO)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Pathways
- Monoalkynylation of 1,2-Dihaloethenes
- Triyne Construction via Sequential Couplings
Protecting Group Strategy with Diacetate Intermediates
The diacetate form of the compound, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate (CAS 89913-46-2), is a critical precursor. Its synthesis and deprotection are detailed below.
Deprotection to Diol
- Conditions : Hydrolysis with NaOH/THF or acidic conditions (e.g., HCl).
- Product : Free diol (C₁₄H₁₈O₂, molecular weight 218.29 g/mol).
| Step | Reagents/Conditions | Product | Molecular Weight | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, rt | Diacetate (C₁₈H₂₂O₄) | 302.36 g/mol | |
| Hydrolysis | NaOH (aq.), THF, 60°C | Diol (C₁₄H₁₈O₂) | 218.29 g/mol |
Organolithium-Mediated Alkyne Synthesis
Organolithium reagents enable precise control over alkyne positioning. This method is particularly suitable for constructing complex triynes.
Example Protocol
- Substrate : 1-Bromobuta-1,3-diene.
- Reagent : Lithium metal or LDA.
- Product : Organolithium species for coupling with carbonyl compounds.
- Limitation : Sensitivity to polymerization and isomerization.
| Substrate | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| 1-Bromobuta-1,3-diene | Li metal | Organolithium intermediate | Synthesis of triyne backbone |
Epoxide Intermediate Approach
Epoxide ring-opening reactions provide a route to vicinal diols, which can be functionalized to form the triyne backbone.
Steps
- Oxidation : Epoxidation of a diene precursor (e.g., tetradec-6-ene).
- Ring-Opening : Nucleophilic attack with a terminal alkyne (e.g., propargyl alcohol).
- Functionalization : Introduction of triple bonds via subsequent coupling reactions.
| Step | Conditions | Product | Reference |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide intermediate | N/A |
| Ring-Opening | Propargyl alcohol, K₂CO₃ | Diol-alkyne conjugate | N/A |
Catalytic Asymmetric Synthesis
Chiral catalysts enable stereocontrol in the formation of the E-6 double bond and hydroxyl groups.
Example Systems
- Catalyst : TADDOL-derived titanium complexes.
- Substrate : Acyclic diene-triyne precursors.
- Outcome : Enantioselective formation of the triyne-diol structure.
| Catalyst | Substrate | Product | ee (%) | Reference |
|---|---|---|---|---|
| Ti-TADDOL complex | Diene-triyne precursor | E-6-ene triyne-diol | Up to 85 |
Biological and Pharmacological Relevance
While the primary focus is synthesis, the compound’s bioactivity warrants mention:
Chemical Reactions Analysis
Types of Reactions: Tetradec-6-ene-8,10,12-triyne-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Tetradec-6-ene-8,10,12-triyne-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Tetradec-6-ene-8,10,12-triyne-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Research Findings and Implications**
- Spectroscopic Differentiation: The alkene and triyne protons in this compound are expected to produce distinct splitting patterns (e.g., doublets or triplets) in ¹H-NMR, unlike the aromatic-dominated shifts in 1-Phenylethanol or 2,3-Diphenylbutane-2,3-diol .
- Bioactivity Potential: Polyacetylenic diols often exhibit antimicrobial or cytotoxic properties, contrasting with the milder bioactivity of aromatic diols like 1-Phenylethanol.
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